molecular formula C6H5N3O2S B8493846 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B8493846
M. Wt: 183.19 g/mol
InChI Key: IVGANXKJAAGFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of thioureas or thioamides with Michael acceptors. Another method includes the reaction between thioureas and malonic acid derivatives. Additionally, reactions between 3-mercaptoacrylamides and carbonyl compounds or Michael acceptors can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of concentrated sulfuric acid and sodium carbamate has been reported to convert N-(3-oxoalkyl)dithiocarbamates into the desired product with good yields .

Chemical Reactions Analysis

Types of Reactions: 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide for thionation of carbonyl groups, and electrophiles for promoting cyclization reactions. Conditions such as inert atmosphere and room temperature are often employed to maintain the stability of the compound during reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorus pentasulfide can yield chiral 4-(trifluoromethyl)-4H-1,3-thiazines .

Scientific Research Applications

4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an antimicrobial and antiviral agent. In medicine, it is being explored for its potential use in the treatment of gastrointestinal disorders and diabetes. In industry, it is used in the production of antioxidants and analgesic agents .

Mechanism of Action

The mechanism of action of 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with molecular targets and pathways within the body. It is known to activate ATP-sensitive potassium channels, which can lead to various physiological effects such as inhibition of insulin release and reduction of vascular resistance .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide include 1,2,4-benzothiadiazine-1,1-dioxide and thiazinanes. These compounds share similar structural motifs and exhibit comparable biological activities .

Properties

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C6H5N3O2S/c10-12(11)6-5(8-4-9-12)2-1-3-7-6/h1-4H,(H,8,9)

InChI Key

IVGANXKJAAGFML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)S(=O)(=O)N=CN2

Origin of Product

United States

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